2-Benzyl-5-ethynyltetrazole
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Overview
Description
2-Benzyl-5-ethynyltetrazole is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group at the second position and an ethynyl group at the fifth position. Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with several receptors and enzymes in organisms .
Mode of Action
It’s known that tetrazoles can interact with several receptors and enzymes in organisms over noncovalent interfaces . This interaction can lead to a variety of biological properties.
Biochemical Pathways
Tetrazole derivatives have been known to exhibit extensive biological properties such as antifungal, antimalarial, antibacterial, antiviral, anti-inflammatory, and anticancer . These properties suggest that tetrazole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
Tetrazole is a bioisostere of the carboxylic acid, which is known to enhance bioavailability and lipophilicity and reduce side effects .
Result of Action
Given the wide range of biological properties exhibited by tetrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the reactivity of benzylic halides, such as 2-benzyl-5-ethynyltetrazole, can be influenced by the adjacent aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-ethynyltetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl azide with ethynyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the ethynyl group can yield ethyl or ethylene derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Ethyl-tetrazole derivatives.
Substitution: Amino-tetrazole or thio-tetrazole derivatives.
Scientific Research Applications
2-Benzyl-5-ethynyltetrazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Comparison with Similar Compounds
2-Benzyl-5-methyltetrazole: Similar structure but with a methyl group instead of an ethynyl group.
2-Phenyl-5-ethynyltetrazole: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-5-ethynyltetrazole is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-benzyl-5-ethynyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOVPRSMERYMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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